2-Benzyl-2-ethylhexanoic acid

Physicochemical property Lipophilicity ADME prediction

Researchers requiring a sterically congested, lipophilic carboxylic acid building block often face supply inconsistency and risk of generic analog failure. 2-Benzyl-2-ethylhexanoic acid (CAS 5343-58-8) is the exact α,α-disubstituted scaffold validated in dual γ-secretase/PPARγ modulator programs. • Unique quaternary α-carbon ensures correct steric bulk and target engagement. • High lipophilicity (LogP 3.9) ideal for non-polar environments and metal salt preparation. • In stock for immediate global shipping, eliminating synthesis delays.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 5343-58-8
Cat. No. B14740221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-ethylhexanoic acid
CAS5343-58-8
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCC(CC)(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H22O2/c1-3-5-11-15(4-2,14(16)17)12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,16,17)
InChIKeyUSYWLBCFBXHVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2-ethylhexanoic Acid Technical Profile


2-Benzyl-2-ethylhexanoic acid is a branched-chain, alpha-disubstituted aromatic carboxylic acid with the molecular formula C₁₅H₂₂O₂ and a molecular weight of approximately 234.33 g/mol . This compound is characterized by the presence of a quaternary alpha-carbon substituted with both a benzyl and an ethyl group, as well as a butyl chain, imparting significant steric bulk and lipophilicity (calculated LogP ~3.9) . It is primarily utilized as a building block in organic synthesis, particularly in the construction of sterically congested architectures and as a synthetic intermediate in medicinal chemistry programs . The compound is commercially available from research chemical suppliers for non-human research applications .

Why 2-Benzyl-2-ethylhexanoic Acid Cannot Be Substituted


The unique α,α-disubstitution pattern of 2-Benzyl-2-ethylhexanoic acid creates a sterically hindered, chiral (prochiral) center that fundamentally alters its physicochemical and reactivity profile compared to its closest structural analogs [1]. Simple replacement with unsubstituted 2-benzylhexanoic acid (CAS 225917-33-9) removes the α-ethyl group, dramatically reducing steric bulk, lowering LogP (from 3.90 to 3.46), and altering the acid strength (pKa ~4.9 for the analog) [2]. Conversely, substituting with benzyl 2-ethylhexanoate (CAS 67874-83-3) changes the functional group from a free carboxylic acid to an ester, eliminating the compound's ability to participate in acid-based reactions or form stable salts without prior hydrolysis . These structural differences translate directly into divergent behavior in biological assays, synthetic routes, and material properties, rendering generic interchange a significant risk for experimental failure and wasted procurement resources [1].

Quantitative Comparison: 2-Benzyl-2-ethylhexanoic Acid vs. Analogs


Lipophilicity: LogP vs. 2-Benzylhexanoic Acid

The target compound exhibits significantly higher calculated lipophilicity (LogP = 3.90) compared to the des-ethyl analog 2-benzylhexanoic acid (LogP = 3.46) [1]. This difference of 0.44 log units represents a substantial shift in partition coefficient, corresponding to a theoretical ~2.75-fold increase in octanol-water distribution at physiological pH, assuming ionization effects are comparable [2].

Physicochemical property Lipophilicity ADME prediction

Steric Bulk: Quaternary vs. Secondary α-Carbon

The target compound possesses a quaternary alpha-carbon substituted with both a benzyl and an ethyl group, in addition to the butyl chain . In contrast, 2-benzylhexanoic acid (CAS 225917-33-9) contains only a single benzyl substituent at the alpha position, resulting in a secondary carbon with significantly reduced steric encumbrance and greater conformational flexibility [1]. The presence of the additional ethyl group in the target compound increases its topological polar surface area (TPSA) to 37.3 Ų, compared to a predicted TPSA of 37.3 Ų for the analog (identical due to functional group similarity, but with different spatial arrangement) .

Steric hindrance Synthetic accessibility Scaffold design

Physical State: Liquid vs. Solid

2-Benzyl-2-ethylhexanoic acid is reported to be a liquid at 20°C, as per commercial supplier documentation . This is in contrast to the structurally related 2-benzylhexanoic acid, which is predicted to have a melting point of approximately 52°C [1], making it a solid at room temperature.

Handling Formulation Processing

Validated Applications for 2-Benzyl-2-ethylhexanoic Acid


Dual γ-Secretase/PPARγ Modulator Scaffold

The unique α,α-disubstituted 2-benzylhexanoic acid core, exemplified by 2-Benzyl-2-ethylhexanoic acid, serves as a privileged scaffold for developing dual modulators of γ-secretase and PPARγ, targets relevant to Alzheimer's disease and metabolic disorders [1]. The sterically hindered quaternary alpha-carbon is crucial for achieving the desired dual pharmacological activity and selectivity profile against off-targets like NOTCH and COX [1]. Substituting this compound with the less sterically demanding 2-benzylhexanoic acid would significantly alter the binding mode and reduce target engagement, as demonstrated by SAR studies [1]. Therefore, procurement of 2-Benzyl-2-ethylhexanoic acid is essential for replicating or advancing this specific line of research.

Sterically Congested Carboxylic Acid Synthesis

The compound is specifically procured as a building block for synthesizing complex molecules that require a sterically hindered, lipophilic carboxylic acid moiety [1]. Its quaternary alpha-carbon provides a rigid scaffold for introducing further functionality, enabling access to chemical space that is inaccessible using simpler 2-benzylhexanoic acids or benzyl esters . The higher LogP of 3.90 also makes it a superior choice for preparing lipophilic metal salts or esters intended for non-polar environments compared to the less lipophilic analog (LogP 3.46) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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